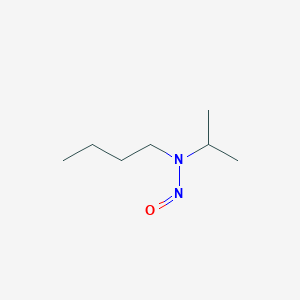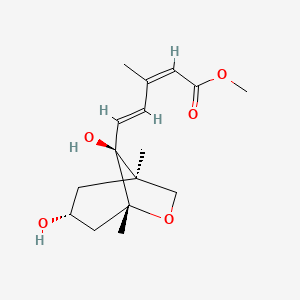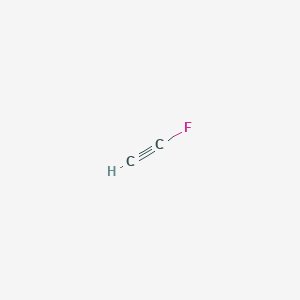
Fluoroethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethyne, also known as fluoroacetylene, is a chemical compound with the molecular formula C₂HF. It is a member of the fluoroalkyne family, characterized by the presence of a carbon-carbon triple bond and a fluorine atom. This compound is known for its unique properties due to the presence of both the highly reactive triple bond and the electronegative fluorine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroethyne can be synthesized through various methods. One common approach involves the reaction of acetylene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process generally includes the following steps:
Fluorination: Acetylene is reacted with hydrogen fluoride in the presence of a catalyst.
Purification: The resulting this compound is purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroethyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroacetic acid or other fluorinated compounds.
Reduction: Reduction of this compound can yield fluoroethane or other reduced products.
Substitution: The fluorine atom in this compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Fluoroacetic acid, fluoroacetaldehyde.
Reduction: Fluoroethane, fluoroethylene.
Substitution: Various fluoroalkyl derivatives.
Applications De Recherche Scientifique
Fluoroethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms involving fluoroalkynes.
Biology: this compound derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which fluoroethyne exerts its effects is primarily through its highly reactive triple bond and the presence of the electronegative fluorine atom. These features make this compound a potent electrophile, capable of reacting with nucleophiles in various chemical and biological systems. The molecular targets and pathways involved often include enzymes and proteins that interact with the fluoroalkyne moiety, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Fluoroethane (C₂H₅F): A fluorinated alkane with a single fluorine atom and a carbon-carbon single bond.
1,1-Difluoroethane (C₂H₄F₂): Contains two fluorine atoms and a carbon-carbon single bond.
Vinyl fluoride (C₂H₃F): A fluorinated alkene with a carbon-carbon double bond.
Comparison:
Reactivity: Fluoroethyne is more reactive than fluoroethane and 1,1-difluoroethane due to the presence of the triple bond.
Applications: While fluoroethane and 1,1-difluoroethane are primarily used as refrigerants and propellants, this compound finds applications in more specialized chemical synthesis and research.
Propriétés
Numéro CAS |
2713-09-9 |
|---|---|
Formule moléculaire |
C2HF |
Poids moléculaire |
44.03 g/mol |
Nom IUPAC |
fluoroethyne |
InChI |
InChI=1S/C2HF/c1-2-3/h1H |
Clé InChI |
IAWCIZWLKMTPLL-UHFFFAOYSA-N |
SMILES canonique |
C#CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


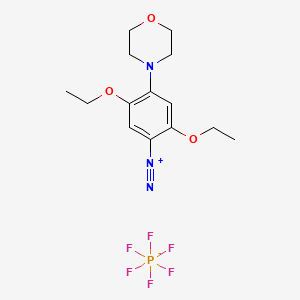
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
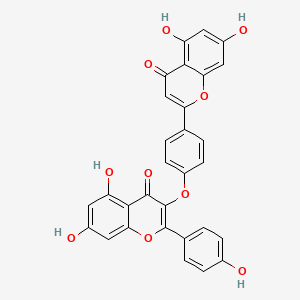
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
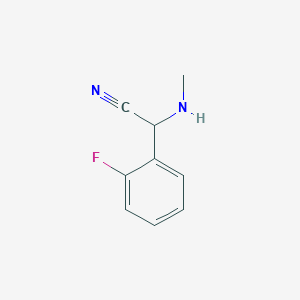
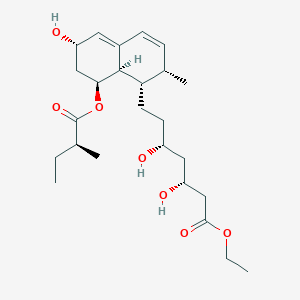
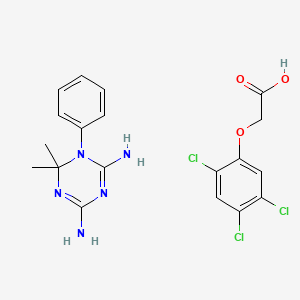
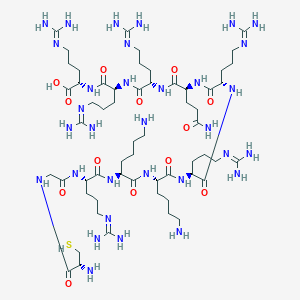
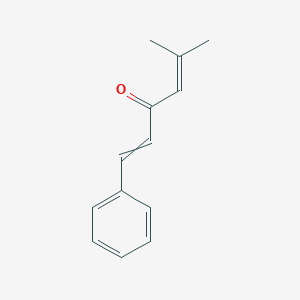
![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
